
3-(Furan-2-yl)-4-hydroxynaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(FURAN-2-YL)-3-HYDROXYNAPHTHALENE-1,4-DIONE is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound is characterized by the presence of a furan ring attached to a naphthalene-1,4-dione structure, which contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(FURAN-2-YL)-3-HYDROXYNAPHTHALENE-1,4-DIONE can be achieved through various synthetic routes. One common method involves the reaction of furan derivatives with naphthalene-1,4-dione under specific conditions. For instance, the radical bromination of the methyl group of a furan derivative followed by a series of reactions can yield the desired compound . Industrial production methods often involve the use of biomass-derived furfural and other furan platform chemicals, which are converted into the target compound through a series of chemical transformations .
Analyse Des Réactions Chimiques
2-(FURAN-2-YL)-3-HYDROXYNAPHTHALENE-1,4-DIONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-bromosuccinimide (NBS), triethyl phosphite, and sodium hydride (NaH) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the radical bromination of the compound can lead to the formation of brominated intermediates, which can be further transformed into phosphonates and other derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, furan derivatives, including 2-(FURAN-2-YL)-3-HYDROXYNAPHTHALENE-1,4-DIONE, have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . In the industry, these compounds are used in the development of new materials and as intermediates in various chemical processes .
Mécanisme D'action
The mechanism of action of 2-(FURAN-2-YL)-3-HYDROXYNAPHTHALENE-1,4-DIONE involves its interaction with specific molecular targets and pathways. For instance, furan derivatives are known to inhibit the activity of certain enzymes and proteins, leading to their therapeutic effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
2-(FURAN-2-YL)-3-HYDROXYNAPHTHALENE-1,4-DIONE can be compared with other similar compounds, such as benzofuran derivatives and other furan-based molecules. These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications . For example, benzofuran derivatives are known for their antifungal and antiviral activities, while 2-(FURAN-2-YL)-3-HYDROXYNAPHTHALENE-1,4-DIONE has shown promise in antimicrobial and anticancer research .
Propriétés
Numéro CAS |
918905-44-9 |
|---|---|
Formule moléculaire |
C14H8O4 |
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
3-(furan-2-yl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C14H8O4/c15-12-8-4-1-2-5-9(8)13(16)14(17)11(12)10-6-3-7-18-10/h1-7,15H |
Clé InChI |
LRUYPSFPXKGLJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CC=CO3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



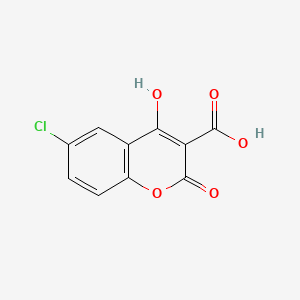
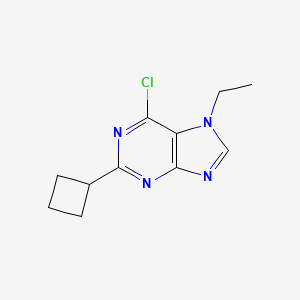
![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
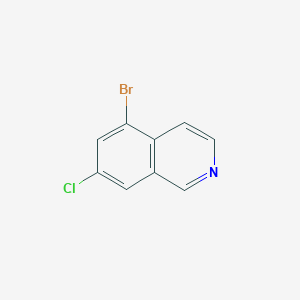


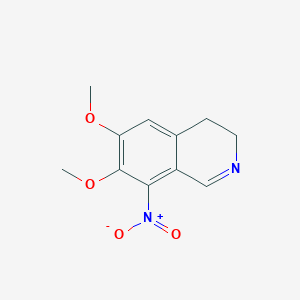

![3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate](/img/structure/B11872556.png)

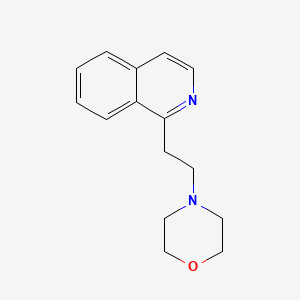
![N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine](/img/structure/B11872567.png)
